10-(3-ethoxy-4-hydroxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione
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Description
This compound is a derivative of indenoquinoline, which is a type of quinoline. Quinolines are aromatic compounds that contain a benzene ring fused to a pyridine ring. In this case, the quinoline structure is further modified to form an indenoquinoline, which has an additional fused benzene ring . The compound also contains an ethoxy group (–O–CH2CH3) and a hydroxy group (–OH) attached to one of the phenyl rings, and two methyl groups (–CH3) attached to the quinoline structure.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the ethoxy and hydroxy groups would likely introduce polarity to the molecule, and the two methyl groups could add steric bulk .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, its solubility would likely be affected by the presence of the polar ethoxy and hydroxy groups. The compound’s melting and boiling points, as well as its density, would depend on factors such as its molecular weight and the strength of the intermolecular forces .Mechanism of Action
Future Directions
The potential applications and future directions for this compound would depend on its properties and activity. For example, if it shows promising biological activity, it could be further studied as a potential therapeutic agent. Alternatively, if it has interesting chemical or physical properties, it could find uses in material science or other fields .
Properties
IUPAC Name |
10-(3-ethoxy-4-hydroxyphenyl)-7,7-dimethyl-5,6,8,10-tetrahydroindeno[1,2-b]quinoline-9,11-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-4-31-20-11-14(9-10-18(20)28)21-22-17(12-26(2,3)13-19(22)29)27-24-15-7-5-6-8-16(15)25(30)23(21)24/h5-11,21,27-28H,4,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUZMLMIYQWMFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)C5=CC=CC=C54)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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